[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate
Description
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Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-6-25-14-9-13(10-15(26-7-2)16(14)27-8-3)18(24)28-11-22-17(23)12(4)20-21-19(22)29-5/h9-10H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYJUTUVEJDPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCN2C(=O)C(=NN=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate is a complex organic molecule notable for its potential biological activities. Its structure incorporates a triazinone core and a triethoxybenzoate moiety, which may confer various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's unique structure can be summarized as follows:
- Triazine Ring : Known for its versatility in medicinal chemistry and potential biological activity.
- Methylsulfanyl Group : May influence chemical reactivity and solubility.
- Triethoxybenzoate Moiety : Enhances lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar triazine derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : Structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives display potential in reducing inflammation markers.
Anticancer Activity
A study investigating triazine derivatives found that certain modifications led to enhanced anticancer activity against multiple human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Induces apoptosis |
| Compound B | SW480 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |
The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression, making these compounds promising candidates for further development in cancer therapy.
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of similar compounds. A comparative analysis indicated that triazine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 8 µg/mL |
| Compound D | S. aureus | 4 µg/mL |
This suggests that the target compound may also possess antimicrobial properties worthy of exploration.
Computational Predictions
Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the biological activities based on structural characteristics. These predictions indicate potential for:
- Antiviral Activity
- Antifungal Properties
Case Studies
- In Vitro Evaluation : A series of derivatives related to the target compound were synthesized and tested in vitro against various cancer cell lines. The results demonstrated promising antiproliferative effects correlated with structural modifications.
- Molecular Docking Studies : Investigations using molecular docking techniques revealed strong binding affinities to key biological targets involved in cancer progression, suggesting a mechanism through which the compound could exert its effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Temperature : Reactions involving triazine derivatives often proceed optimally at 40–60°C to balance reaction rate and side-product suppression .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for triazinone intermediates .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical to isolate the compound from byproducts like unreacted triazinone or esterified impurities .
- Yield Improvement : Stepwise addition of reagents (e.g., methylsulfanyl groups) and use of catalysts like DIPEA (diisopropylethylamine) can improve yields by 15–20% .
Q. How is structural confirmation achieved for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the triethoxybenzoyl group (δ 3.8–4.2 ppm for ethoxy protons) and the methylsulfanyl moiety (δ 2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>98%) is validated using reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 481.12 (calculated) .
Q. What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 80°C, as shown by thermogravimetric analysis (TGA) .
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light (λ = 254 nm), requiring storage in amber vials .
- Solvent Stability : Stable in DMSO for >6 months at -20°C, but hydrolyzes in aqueous buffers (pH <5 or >9) within 48 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the triazinone core?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal:
- Electrophilic Sites : The C4 position of the triazinone ring has the highest electrophilicity index (ω = 3.2 eV), making it prone to nucleophilic attacks .
- Tautomerization : The 5-oxo group participates in keto-enol tautomerism, stabilizing the molecule via intramolecular hydrogen bonding (bond length: 1.65 Å) .
- Reactivity with Thiols : Methylsulfanyl substituents enhance electron-withdrawing effects, lowering the LUMO energy (-1.8 eV) and facilitating thiol-disulfide exchange reactions .
Q. How do solvent effects influence the compound’s pKa in non-aqueous media?
Methodological Answer: Potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in four solvents reveal:
| Solvent | pKa | HNP (mV) |
|---|---|---|
| Isopropyl alcohol | 9.2 | 620 |
| tert-Butyl alcohol | 8.7 | 590 |
| DMF | 10.1 | 680 |
| Acetone | 8.9 | 610 |
| The higher pKa in DMF correlates with its strong solvation of the deprotonated species, stabilizing the conjugate base . |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : IC₅₀ values vary due to assay conditions (e.g., 5–25 μM in cancer cell lines). Normalize data using internal standards like doxorubicin .
- Enzyme Inhibition : Discrepancies in IC₅₀ for kinase inhibition (e.g., EGFR vs. VEGFR2) arise from ATP concentration differences. Use fixed [ATP] (1 mM) for cross-study comparisons .
- Metabolite Interference : LC-MS/MS identifies methylsulfanyl oxidation products (e.g., sulfoxides) that may confound activity readings .
Q. How is regioselectivity controlled during functionalization of the triethoxybenzoyl group?
Methodological Answer:
- Protecting Groups : Temporary protection of the 4-ethoxy group with TBSCl (tert-butyldimethylsilyl chloride) directs electrophilic substitution to the 3- and 5-positions .
- Catalytic Systems : Pd(OAc)₂/Xantphos catalyzes Suzuki-Miyaura coupling at the para position of the benzoyl group with >90% regioselectivity .
Q. What analytical techniques quantify degradation products under oxidative stress?
Methodological Answer:
- HPLC-DAD : Tracks sulfoxide (Rt = 8.2 min) and sulfone (Rt = 10.5 min) derivatives under H₂O₂ exposure .
- EPR Spectroscopy : Detects thiyl radicals (g = 2.03) during photodegradation, indicating free radical pathways .
Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?
Methodological Answer:
- Plasma Stability : Rapid hydrolysis (t₁/₂ = 30 min in rat plasma) necessitates prodrug formulations .
- Microsomal Metabolism : CYP3A4 oxidizes the methylsulfanyl group; co-administration with ketoconazole (CYP inhibitor) increases bioavailability by 40% .
Q. What pharmacophore models predict interactions with biological targets?
Methodological Answer:
- Triazinone Core : Acts as a hydrogen bond acceptor (HBA) with Asp831 in EGFR .
- Methylsulfanyl Group : Enhances hydrophobic interactions in the ATP-binding pocket (docking score: -9.2 kcal/mol) .
- Triethoxybenzoyl Moiety : π-π stacking with Phe723 in VEGFR2 (distance: 3.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
